molecular formula C17H22N4O3 B10890379 4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide

4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide

Cat. No.: B10890379
M. Wt: 330.4 g/mol
InChI Key: HXRIZZVLWJJAPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-1-METHYL-N~5~-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups

Preparation Methods

The synthesis of 4-{[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-1-METHYL-N~5~-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves a multi-step process. One common synthetic route includes the condensation of 2,3-dimethoxybenzaldehyde with an appropriate amine to form the Schiff base, followed by cyclization with a hydrazine derivative to form the pyrazole ring. The reaction conditions often require the use of solvents such as methanol or ethanol and catalysts like p-toluenesulfonic acid .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

4-{[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-1-METHYL-N~5~-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-1-METHYL-N~5~-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Similar compounds to 4-{[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-1-METHYL-N~5~-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE include other pyrazole derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activities and applications. Some examples include:

These compounds highlight the diversity within the pyrazole family and the potential for developing new derivatives with unique properties and applications.

Properties

Molecular Formula

C17H22N4O3

Molecular Weight

330.4 g/mol

IUPAC Name

4-[(2,3-dimethoxyphenyl)methylideneamino]-2-methyl-N-propylpyrazole-3-carboxamide

InChI

InChI=1S/C17H22N4O3/c1-5-9-18-17(22)15-13(11-20-21(15)2)19-10-12-7-6-8-14(23-3)16(12)24-4/h6-8,10-11H,5,9H2,1-4H3,(H,18,22)

InChI Key

HXRIZZVLWJJAPD-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=C(C=NN1C)N=CC2=C(C(=CC=C2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.